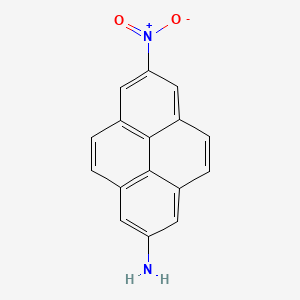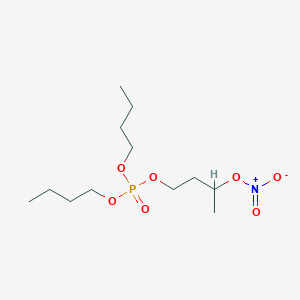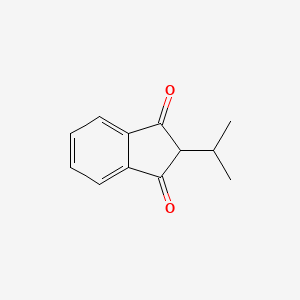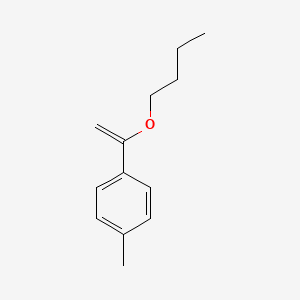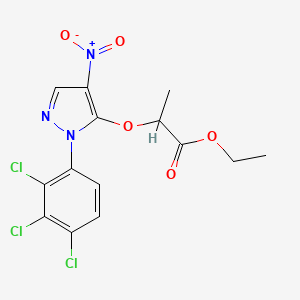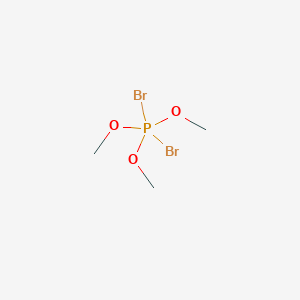![molecular formula C10H21O4PS2 B14284477 [(Dibutoxyphosphorothioyl)sulfanyl]acetic acid CAS No. 141191-61-9](/img/structure/B14284477.png)
[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid is an organophosphorus compound that contains both sulfur and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Dibutoxyphosphorothioyl)sulfanyl]acetic acid typically involves the reaction of dibutyl phosphorothioate with a suitable acetic acid derivative. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained. The specific synthetic route can vary, but a common method involves the use of a base to facilitate the reaction between the phosphorothioate and the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various acetic acid derivatives.
Aplicaciones Científicas De Investigación
[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of [(Dibutoxyphosphorothioyl)sulfanyl]acetic acid involves its interaction with molecular targets such as enzymes and cellular pathways. The compound can modulate enzyme activity by binding to active sites or altering the enzyme’s conformation. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid can be compared with other organophosphorus compounds that contain sulfur and phosphorus atoms. Similar compounds include:
Dibutyl phosphorothioate: A precursor used in the synthesis of this compound.
Phosphorothioic acid derivatives: Compounds with similar chemical structures and reactivity.
Thioacetic acid derivatives: Compounds that contain both sulfur and acetic acid moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
141191-61-9 |
|---|---|
Fórmula molecular |
C10H21O4PS2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-dibutoxyphosphinothioylsulfanylacetic acid |
InChI |
InChI=1S/C10H21O4PS2/c1-3-5-7-13-15(16,14-8-6-4-2)17-9-10(11)12/h3-9H2,1-2H3,(H,11,12) |
Clave InChI |
PIUWMNCWTOPJOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=S)(OCCCC)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
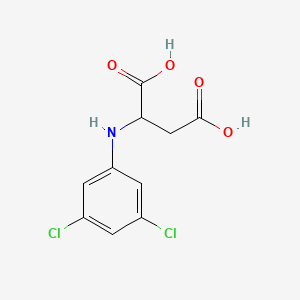

![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-](/img/structure/B14284406.png)
